5-bromo-N-(cyclopropylmethyl)pyrimidin-2-amine
Overview
Description
5-bromo-N-(cyclopropylmethyl)pyrimidin-2-amine is an organic compound with the chemical formula C9H11BrN2. It is a derivative of pyrimidine, characterized by the presence of a bromine atom at the 5-position and a cyclopropylmethyl group attached to the nitrogen atom at the 2-position. This compound is typically found as a colorless or off-white crystalline powder and is soluble in most organic solvents such as methanol, ethanol, and dichloromethane .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-(cyclopropylmethyl)pyrimidin-2-amine can be achieved through the following steps:
Starting Material: The synthesis begins with 5-bromo-2-pyridinecarboxamide.
Reaction with Cyclopropylmethyl Chloride: The 5-bromo-2-pyridinecarboxamide is reacted with cyclopropylmethyl chloride in the presence of a base such as potassium carbonate. This reaction typically occurs in an organic solvent like dimethylformamide (DMF) under reflux conditions.
Formation of the Product: The reaction mixture is then cooled, and the product is isolated through filtration and recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-(cyclopropylmethyl)pyrimidin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form carbon-carbon bonds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution and coupling reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles.
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases such as potassium phosphate (K3PO4) are typically used.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used, resulting in derivatives with different functional groups replacing the bromine atom.
Coupling Reactions: The major products are biaryl compounds formed through the coupling of the pyrimidine ring with aryl boronic acids.
Scientific Research Applications
5-bromo-N-(cyclopropylmethyl)pyrimidin-2-amine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-bromo-N-(cyclopropylmethyl)pyrimidin-2-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.
Pathways Involved: It can affect signaling pathways related to cell proliferation and apoptosis, making it a potential candidate for anticancer research.
Comparison with Similar Compounds
Similar Compounds
5-bromo-N-methyl-pyrimidin-2-amine: Similar in structure but with a methyl group instead of a cyclopropylmethyl group.
5-bromo-2-chloropyridine: Another brominated pyridine derivative with different reactivity and applications.
5-bromo-2-fluoropyridine: Similar in structure but with a fluorine atom, used in different chemical reactions.
Uniqueness
5-bromo-N-(cyclopropylmethyl)pyrimidin-2-amine is unique due to the presence of the cyclopropylmethyl group, which imparts distinct steric and electronic properties. This makes it a valuable intermediate in the synthesis of compounds with specific biological activities and chemical reactivity .
Properties
IUPAC Name |
5-bromo-N-(cyclopropylmethyl)pyrimidin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrN3/c9-7-4-11-8(12-5-7)10-3-6-1-2-6/h4-6H,1-3H2,(H,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTVYGWFMSIEZMY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CNC2=NC=C(C=N2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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